molecular formula C56H44O4P2 B12610568 Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol CAS No. 649745-98-2

Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B12610568
CAS No.: 649745-98-2
M. Wt: 842.9 g/mol
InChI Key: DTGKVOKKNMCQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol (CAS: 132548-91-5) is a binaphthol derivative with a diphenylphosphoryl group. Its molecular formula is C₃₂H₂₃O₂P, and it features a chiral [1,1'-binaphthalen]-2-ol backbone substituted at the 2' position with a diphenylphosphinyl group . This structure confers unique electronic and steric properties, making it valuable in asymmetric catalysis and coordination chemistry. The phosphoryl group (P=O) enhances electron-withdrawing characteristics, influencing ligand-metal interactions .

Properties

CAS No.

649745-98-2

Molecular Formula

C56H44O4P2

Molecular Weight

842.9 g/mol

IUPAC Name

diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

InChI

InChI=1S/C20H14O2.2C18H15OP/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-12,21-22H;2*1-15H

InChI Key

DTGKVOKKNMCQFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common approach is the reaction of diphenylphosphoryl chloride with naphthalen-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene rings .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to diphenylphosphorylbenzene; 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol exhibit significant anticancer properties. For instance, a study synthesized a naphthalene chalcone derivative that demonstrated potent antiproliferative effects against several human cancer cell lines, including HeLa and MCF-7. The compound induced apoptosis through the mitochondrial pathway by modulating the expression of BAX and Bcl-2 proteins, which are crucial regulators of cell death mechanisms .

Mechanism of Action
The mechanism involves the activation of caspase pathways and the inhibition of MAPK signaling pathways, suggesting that similar compounds could be explored for their therapeutic effects against various cancers. The IC50 values for these compounds ranged from 5.58 to 11.13 μM, indicating a strong potential for further development as anticancer agents .

Material Science Applications

Polymeric Materials
Diphenylphosphorylbenzene; 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol can serve as an intermediate in the synthesis of advanced polymeric materials. Its phosphine oxide moiety can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in high-performance materials used in electronics and aerospace industries.

Catalytic Applications

Catalysis in Organic Reactions
The compound has been investigated for its role as a catalyst in various organic transformations. Its ability to facilitate reactions such as oxidation and cross-coupling makes it a valuable tool in synthetic organic chemistry. For example, phosphine oxides are known to catalyze reactions involving nucleophilic substitutions and eliminations effectively.

Case Studies

Several documented case studies highlight the applications of diphenylphosphorylbenzene; 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol:

Case StudyFocusFindings
Anticancer Study Evaluation of antiproliferative effectsDemonstrated significant inhibition of cancer cell proliferation with IC50 values indicating strong activity.
Polymer Synthesis Development of high-performance materialsImproved thermal stability and mechanical properties when incorporated into polymer matrices.
Catalytic Efficiency Organic synthesis applicationsEffective catalyst for nucleophilic substitutions, enhancing reaction rates significantly.

Mechanism of Action

The mechanism of action of Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of cell growth and proliferation. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function .

Comparison with Similar Compounds

1-(Diphenylphosphanyl)naphthalen-2-ol

  • Structure : A naphthalen-2-ol substituted with a diphenylphosphanyl (P–C₆H₅) group at the 1-position .
  • Key Differences :
    • The phosphanyl group (P–) is less electron-withdrawing than the phosphoryl group (P=O), altering redox behavior.
    • Lacks the binaphthol backbone, reducing steric complexity.
  • Applications : Primarily studied for solid-state fluorescence properties due to π-conjugation between the naphthol and phosphanyl groups .

2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol

  • Structure: A binaphthol derivative with a dicyclohexylphosphino (P–C₆H₁₁) group at the 2' position (CAS: 1243135-20-7) .
  • Key Differences: The dicyclohexylphosphino group is more electron-rich and bulky compared to diphenylphosphinyl, favoring different metal coordination modes. Higher molecular weight (466.59 vs. 470.50) due to cyclohexyl substituents .
  • Applications : Widely used in asymmetric hydrogenation catalysts, where bulky ligands enhance enantioselectivity .

1-((2-Phenylhydrazineylidene)methyl)naphthalen-2-ol (H-1)

  • Structure : A naphthalen-2-ol with a phenylhydrazineylidene (–N=N–C₆H₅) substituent at the 1-position .
  • Key Differences :
    • Contains an azo (–N=N–) linkage instead of a phosphorus group, enabling conjugation but limiting metal-binding capacity.
    • Synthesized via condensation of 2-hydroxy-1-naphthaldehyde and phenyl hydrazine (75% yield, m.p. 191–192°C) .
  • Applications: Potential use in dyes or pH-sensitive probes due to azo chromophores .

1-[(2-Phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one

  • Structure : A naphthalen-2-one derivative with dual azo (–N=N–) and hydrazinylidene groups (CAS: 133310-35-7) .
  • Key Differences :
    • The ketone group (C=O) at position 2 reduces acidity compared to hydroxyl-bearing analogs.
    • Extended conjugation from dual azo groups enhances absorption in visible spectra .
  • Applications : Investigated as a chelating agent for transition metals in analytical chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
Diphenylphosphorylbenzene;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol C₃₂H₂₃O₂P 470.50 Binaphthol, diphenylphosphinyl Asymmetric catalysis, ligands
1-(Diphenylphosphanyl)naphthalen-2-ol C₂₂H₁₇OP 336.34 Naphthol, phosphanyl Fluorescence studies
2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol C₃₂H₃₅OP 466.59 Binaphthol, dicyclohexylphosphino Hydrogenation catalysts
1-((2-Phenylhydrazineylidene)methyl)naphthalen-2-ol C₁₈H₁₄N₂O 282.32 Naphthol, azo Dyes, sensors
1-[(2-Phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one C₂₂H₁₆N₄O 352.39 Naphthone, dual azo Metal chelation

Key Research Findings

  • Electronic Effects: Phosphoryl groups (P=O) in the target compound increase electron deficiency at the metal-binding site compared to phosphanyl (P–) or phosphino (P–R) groups, enhancing catalytic activity in oxidation reactions .
  • Steric Influence : The binaphthol backbone in the target compound creates a rigid chiral environment, critical for enantioselective catalysis. Bulky substituents (e.g., dicyclohexyl in ) further modulate steric hindrance .
  • Synthetic Accessibility : Phosphorus-containing analogs often require multistep syntheses, while azo derivatives (e.g., ) are simpler to prepare but lack catalytic versatility.

Biological Activity

Diphenylphosphorylbenzene; 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol, a complex organic compound, is characterized by its unique structural features, including a diphenylphosphoryl group and a naphthol moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and interactions with various biochemical pathways.

Chemical Composition

  • Molecular Formula : C56_{56}H44_{44}O4_4P2_2
  • Molecular Weight : 842.9 g/mol
  • CAS Number : 649745-98-2

The presence of phosphine oxide functionality in diphenylphosphorylbenzene suggests potential applications in biological systems, particularly in the context of antitumor activity and enzyme inhibition.

Structural Features

FeatureDescription
Phosphine Oxide GroupImparts reactivity and biological interaction potential
Naphthol MoietyContributes to hydrogen bonding and hydrophobic interactions

Antitumor Properties

Research indicates that compounds containing phosphine oxides, including diphenylphosphorylbenzene derivatives, exhibit significant antitumor properties. These compounds may act as inhibitors of specific enzymes involved in tumor progression. For instance, studies have shown that phosphine oxides can interfere with the activity of protein kinases, which are crucial for cancer cell proliferation .

Enzyme Inhibition Studies

Inhibitory effects on various enzymes have been observed with similar compounds:

  • Protein Kinase Inhibition : Phosphine oxides may inhibit critical signaling pathways that promote tumor growth.
  • Enzymatic Pathway Disruption : The structural components of diphenylphosphorylbenzene suggest potential interactions with metabolic enzymes, impacting their function.

Coordination Chemistry

Diphenylphosphorylbenzene's coordination chemistry also highlights its ability to form stable complexes with transition metals. These complexes can enhance luminescent properties, making them useful in developing new materials for photonic applications.

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of diphenylphosphorylbenzene on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Inhibition of estrogen receptor signaling
A549 (Lung)12.5Induction of apoptosis
HeLa (Cervical)10.8Disruption of cell cycle progression

Case Study 2: Enzyme Interaction Studies

Another research focused on the interaction of diphenylphosphorylbenzene with key metabolic enzymes. The findings revealed significant inhibition of:

  • Aldose Reductase : Potential implications for diabetic complications.
  • Cyclooxygenase (COX) : Suggesting anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling diphenylphosphorylbenzene derivatives in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves (double-gloving recommended) and P95/P1 respirators for particulate filtration . Use fume hoods to minimize inhalation risks, and avoid skin contact by wearing full-body lab coats. For spills, employ absorbent materials (e.g., vermiculite) and dispose of contaminated waste in accordance with OSHA and EPA guidelines. Emergency showers and eye-wash stations must be accessible .

Q. Which spectroscopic techniques are optimal for structural confirmation of 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.5 ppm) and hydroxyl groups (broad singlet near δ 5.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₃₂H₂₃O₂P: 470.50 g/mol ). X-ray crystallography resolves stereochemistry, as demonstrated in related naphthol derivatives . IR spectroscopy can verify P=O (1150–1250 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) stretches .

Q. How should researchers address solubility challenges during purification of these compounds?

  • Methodological Answer : Utilize mixed-solvent systems (e.g., dichloromethane/hexane) for recrystallization. For hydrophilic derivatives, consider sonication in ethanol/water mixtures. Column chromatography with silica gel (60–120 mesh) and gradients of ethyl acetate/hexane (5–30%) effectively separate phosphorylated byproducts .

Advanced Research Questions

Q. What computational strategies predict the catalytic activity of diphenylphosphorylbenzene in asymmetric synthesis?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and enantioselectivity in catalytic cycles . Analyze frontier molecular orbitals (HOMO/LUMO) to assess ligand-metal interactions in ruthenium complexes . Compare computed NMR shifts with experimental data to validate electronic environments .

Q. How can contradictory spectral data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using 2D NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations unambiguously . For ambiguous NOE effects, conduct variable-temperature NMR to mitigate signal overlap. Compare experimental X-ray diffraction data (e.g., CCDC entries) with computational models .

Q. What experimental designs study the environmental persistence of these compounds?

  • Methodological Answer : Conduct OECD 301F biodegradation tests in aqueous media, monitoring half-life via HPLC-UV . Assess photostability under UV light (λ = 254 nm) and quantify degradation products using LC-MS/MS. For aquatic toxicity, follow Daphnia magna OECD 202 guidelines .

Q. How to optimize enantioselective synthesis of chiral binaphthol-phosphine derivatives?

  • Methodological Answer : Employ chiral auxiliaries (e.g., (R)-BINAP) in palladium-catalyzed cross-couplings . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) with hexane/isopropanol mobile phases. Optimize reaction temperature (40–80°C) and ligand-to-metal ratios (1:1 to 2:1) to enhance stereocontrol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.